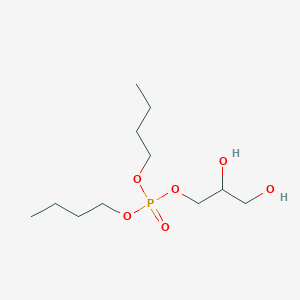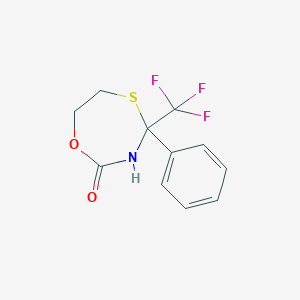
Dibutyl 2,3-dihydroxypropyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl 2,3-dihydroxypropyl phosphate: is an organophosphorus compound with the molecular formula C11H25O6P It is characterized by the presence of two butyl groups and a 2,3-dihydroxypropyl group attached to a phosphate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl 2,3-dihydroxypropyl phosphate typically involves the reaction of dibutyl phosphate with glycidol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions: Dibutyl 2,3-dihydroxypropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyl phosphate derivatives, while substitution reactions can produce esters or ethers of this compound.
科学的研究の応用
Dibutyl 2,3-dihydroxypropyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of dibutyl 2,3-dihydroxypropyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of specific enzymes by binding to their active sites or altering their conformation. Additionally, it may interact with cellular receptors to trigger signaling pathways that influence various biological processes.
類似化合物との比較
Dibutyl phosphate: Similar in structure but lacks the 2,3-dihydroxypropyl group.
Tributyl phosphate: Contains three butyl groups attached to the phosphate moiety.
Dibutyl phosphite: Similar but with a phosphite group instead of a phosphate group.
Uniqueness: Dibutyl 2,3-dihydroxypropyl phosphate is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological molecules and enhances its reactivity in chemical reactions.
特性
CAS番号 |
189148-63-8 |
|---|---|
分子式 |
C11H25O6P |
分子量 |
284.29 g/mol |
IUPAC名 |
dibutyl 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C11H25O6P/c1-3-5-7-15-18(14,16-8-6-4-2)17-10-11(13)9-12/h11-13H,3-10H2,1-2H3 |
InChIキー |
ISCNVGHJLOADAA-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(OCCCC)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


stannane](/img/structure/B12550768.png)

![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)




![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
![N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide](/img/structure/B12550812.png)


![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
